Tyrosine kinase inhibitor
Tyrosine kinase inhibitor
Tyrosine Kinase Inhibitor is any substance that inhibits tyrosine kinase, an enzyme involved in the transduction and processing of many extracellular and intracellular signals including cell proliferation. Inhibition of tyrosine kinase may result in inhibition of cell growth and cell proliferation.
Brand Name:
Vulcanchem
CAS No.:
1021950-26-4
VCID:
VC0534743
InChI:
InChI=1S/C31H31FN6O5/c32-20-1-3-21(4-2-20)35-29(40)31(10-11-31)30(41)36-22-5-7-23(8-6-22)43-26-9-12-33-27-24(26)19-25(37-27)28(39)34-13-14-38-15-17-42-18-16-38/h1-9,12,19H,10-11,13-18H2,(H,33,37)(H,34,39)(H,35,40)(H,36,41)
SMILES:
C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F
Molecular Formula:
C31H31FN6O5
Molecular Weight:
586.6 g/mol
Tyrosine kinase inhibitor
CAS No.: 1021950-26-4
Cat. No.: VC0534743
Molecular Formula: C31H31FN6O5
Molecular Weight: 586.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Tyrosine Kinase Inhibitor is any substance that inhibits tyrosine kinase, an enzyme involved in the transduction and processing of many extracellular and intracellular signals including cell proliferation. Inhibition of tyrosine kinase may result in inhibition of cell growth and cell proliferation. |
|---|---|
| CAS No. | 1021950-26-4 |
| Molecular Formula | C31H31FN6O5 |
| Molecular Weight | 586.6 g/mol |
| IUPAC Name | 1-N'-(4-fluorophenyl)-1-N-[4-[[2-(2-morpholin-4-ylethylcarbamoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]cyclopropane-1,1-dicarboxamide |
| Standard InChI | InChI=1S/C31H31FN6O5/c32-20-1-3-21(4-2-20)35-29(40)31(10-11-31)30(41)36-22-5-7-23(8-6-22)43-26-9-12-33-27-24(26)19-25(37-27)28(39)34-13-14-38-15-17-42-18-16-38/h1-9,12,19H,10-11,13-18H2,(H,33,37)(H,34,39)(H,35,40)(H,36,41) |
| Standard InChI Key | PKOVTRMHYNEBDU-UHFFFAOYSA-N |
| SMILES | C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F |
| Canonical SMILES | C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F |
| Appearance | Solid powder |
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